molecular formula C17H18ClN3O4 B6041176 [4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone

[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone

Cat. No.: B6041176
M. Wt: 363.8 g/mol
InChI Key: ZWTVNACLLCVFBB-UHFFFAOYSA-N
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Description

[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring substituted with a chloro-nitrophenyl group and a furan ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-11-10-19(15-5-4-13(21(23)24)9-14(15)18)7-8-20(11)17(22)16-6-3-12(2)25-16/h3-6,9,11H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTVNACLLCVFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(O2)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chloro-nitrophenyl group. The final step involves the coupling of the piperazine derivative with the furan ring under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone: A closely related compound with a similar structure but lacking the methyl group on the piperazine ring.

    Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in different applications, such as plasticizers.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound used as a plasticizer with a different structural framework.

Uniqueness

What sets [4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone apart is its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with biological targets and the potential for diverse applications in various fields.

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